molecular formula C11H15ClN4O4 B1663888 Forodesine hydrochloride CAS No. 284490-13-7

Forodesine hydrochloride

Cat. No.: B1663888
CAS No.: 284490-13-7
M. Wt: 302.71 g/mol
InChI Key: WEIAMZKHBCLFOG-QPAIBFMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Key Reagents and Conditions

Forodesine hydrochloride is synthesized through a multi-step process involving:

  • Nucleophilic substitution : Use of bromopurine derivatives and n-butyllithium under cryogenic conditions .

  • Deprotection : Treatment with concentrated hydrochloric acid (HCl) in ethanol .

  • Purification : Ion-exchange chromatography and recrystallization .

Deprotection Conditions

ParameterDetailsSource
AcidConcentrated HCl (cone HCl)
SolventEthanol
TemperatureRoom temperature (16–24 hours) followed by 40°C (6–8 hours)
Reaction TimeTotal 22–32 hours

Recrystallization Protocol

StepDetailsSource
Dissolution0.6M dilute HCl at 45°C
Cooling & SeedingCooled to 20°C, ethanol added over ≥1 hour, seeded with Forodesine HCl
Final IsolationStirred at 20°C for 8 hours, then cooled to 2°C for 1.5 hours

Stability and Solubility

  • Stability :

    • This compound is stable under vacuum drying at 75°C .

    • Pure product exhibits high stability (≥99.8% purity) when stored at -20°C .

  • Solubility :

    • DMSO : 16.67 mg/mL (55.07 mM) .

    • PBS (pH 7.2) : ~10 mg/mL .

Mechanistic Insights

This compound acts as a transition-state analog inhibitor of PNP, binding preferentially to the enzyme’s active site. This inhibits PNP activity, leading to accumulation of deoxyguanosine triphosphate (dGTP), which disrupts DNA synthesis in malignant T-cells .

Scientific Research Applications

Forodesine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Forodesine hydrochloride exerts its effects by inhibiting purine nucleoside phosphorylase, leading to the accumulation of deoxyguanosine triphosphate. This accumulation inhibits ribonucleotide reductase, resulting in the inhibition of DNA synthesis and repair. The compound selectively induces apoptosis in malignant T-cells .

Comparison with Similar Compounds

Forodesine hydrochloride is unique among PNP inhibitors due to its high potency and selectivity. Similar compounds include:

Biological Activity

Forodesine hydrochloride, also known as BCX-1777, is a potent inhibitor of purine nucleoside phosphorylase (PNP) that has garnered attention for its potential therapeutic applications in various hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL) and T-cell malignancies. This article delves into the biological activity of this compound, supported by preclinical and clinical research findings.

Forodesine exerts its biological effects primarily through the inhibition of the PNP enzyme. This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP) within cells, disrupting nucleotide metabolism and ultimately inducing apoptosis in malignant cells. The mechanism can be summarized as follows:

  • Inhibition of PNP : Forodesine binds to and inhibits PNP, preventing the conversion of deoxyguanosine (dGuo) to dG and leading to increased intracellular levels of dGTP.
  • Disruption of Nucleotide Balance : The accumulation of dGTP creates an imbalance in deoxyribonucleotide triphosphates (dNTPs), which is crucial for DNA synthesis.
  • Induction of Apoptosis : Elevated levels of dGTP trigger apoptotic pathways in lymphoblasts, particularly in B-ALL and T-cell leukemia cells.

Preclinical Findings

In vitro studies have demonstrated that forodesine effectively inhibits the proliferation of B-ALL lymphoblasts and induces apoptosis. A study involving pediatric patients with de novo B-ALL showed a median apoptosis rate of 10% in treated samples compared to controls, with some variability across different patient samples .

Table 1: Summary of Preclinical Findings

Study TypeCell TypeApoptosis Induction (%)Key Findings
In VitroB-ALL Lymphoblasts2% - 40%Significant induction compared to controls
In VitroT-cell Leukemia Cell LinesNot specifiedCytotoxic effects through dGTP accumulation

Clinical Studies

Clinical evaluations have further underscored the efficacy of this compound in treating hematological malignancies. A Phase I/II study assessed its safety and efficacy in patients with various blood cancers, including B-ALL. The results indicated that five out of six patients with B-ALL exhibited a hematological benefit, characterized by a reduction in tumor burden .

Table 2: Clinical Study Overview

Study PhasePatient PopulationTreatment DurationKey Outcomes
Phase I/II15 patients (6 B-ALL)5 daysHematological improvement in 5/6 B-ALL patients
Phase IIOngoing trials in relapsed T-cell leukemia6 weeksNotable increases in plasma dGuo levels

Immunomodulatory Effects

Recent studies have also highlighted forodesine's role in enhancing immune responses. It has been shown to stimulate cytokine production while preventing graft-versus-host disease (GVHD) in transplant models, indicating its potential as an immunotherapeutic agent .

Properties

IUPAC Name

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIAMZKHBCLFOG-QPAIBFMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182647
Record name Forodesine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284490-13-7
Record name Forodesine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forodesine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284490-13-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORODESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Forodesine hydrochloride
Reactant of Route 2
Forodesine hydrochloride
Reactant of Route 3
Forodesine hydrochloride
Reactant of Route 4
Forodesine hydrochloride
Reactant of Route 5
Forodesine hydrochloride
Reactant of Route 6
Forodesine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.